2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both benzyl and phenylethyl groups, suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions.
Acylation: The resulting sulfonamide is then acylated with 1-phenylethylamine in the presence of an appropriate acylating agent, such as acetyl chloride or acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the benzyl and phenylethyl groups.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE likely involves the inhibition of key enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(2-Benzylphenyl)sulfonamide: Similar structure but lacks the acetyl group.
N-(1-Phenylethyl)acetamide: Similar structure but lacks the sulfonamide group.
Uniqueness
2-(N-BENZYLBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to the presence of both benzyl and phenylethyl groups, which may confer distinct chemical reactivity and biological activity compared to simpler sulfonamides.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-19(21-13-7-3-8-14-21)24-23(26)18-25(17-20-11-5-2-6-12-20)29(27,28)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVUKHEFHNVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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